Home > Products > Screening Compounds P11922 > 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide -

2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide

Catalog Number: EVT-4888654
CAS Number:
Molecular Formula: C22H29Cl2N3O
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1)

  • Compound Description: This compound, also referred to as "compound 1", is a dichlorophenylacrylonitrile identified as a lead compound in the development of novel anticancer agents. []
  • Relevance: While sharing the 3,4-dichlorophenyl moiety with the target compound, this compound features an acrylonitrile group instead of the acetamide and piperazine-adamantyl system. This difference highlights the exploration of various substituents and their impact on cytotoxicity within this research. []

ANI-7 (2)

  • Compound Description: ANI-7 is another dichlorophenylacrylonitrile derivative investigated as a potential anticancer agent. []
  • Relevance: Similar to (Z)-N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, ANI-7 also possesses the 3,4-dichlorophenyl group but differs significantly from 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide in its core structure, lacking the acetamide and piperazine-adamantyl elements. This comparison emphasizes the diverse range of structures investigated within the dichlorophenylacrylonitrile class for their anticancer potential. []

(Z)-3-(4-(3-(4-Phenylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)-2-(3,4-dichlorophenyl)acrylonitrile (23b)

  • Compound Description: This compound, designated as "23b", emerged as a potent analogue in a study focusing on β-amino alcohol substituted 3,4-dichlorophenylacetonitriles and their activity as aryl hydrocarbon receptor pathway modulators. Notably, it exhibited significant potency against the HT29 colon cancer cell line. []
  • Relevance: Sharing the 3,4-dichlorophenyl and a substituted piperidine motif with 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide, this compound showcases structural variations explored within the study. The presence of the acrylonitrile group instead of acetamide and variations in the piperidine substitution (phenyl vs. adamantyl) are notable differences that provide insights into the structure-activity relationships. []

Series of Amino Alcohol Acrylonitriles (13a-g & 17a-b)

  • Compound Description: This series encompasses several analogues designed by modifying the acetamide moiety of a lead compound to introduce additional hydrophobicity. These compounds were investigated for their activity against MCF-7 breast cancer cells. []
  • Relevance: Although specific structures for 13a-g and 17a-b aren't provided, their description as amino alcohol acrylonitriles with modifications to the acetamide group suggests structural similarities to 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide. The shared exploration of acetamide modifications and their impact on anticancer activity links these compounds. []

Derivatives with Hydrophobic Substitutions on a Terminal Piperazine Moiety (Library B)

  • Compound Description: This library comprises a series of compounds characterized by hydrophobic substituents on a terminal piperazine moiety. This structural modification aimed to enhance broad-spectrum cytotoxicity. []
  • Relevance: The specific compound 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide directly falls into this category, with the adamantyl group serving as the hydrophobic substituent on the terminal piperazine. This shared structural feature highlights the significance of this modification in influencing cytotoxicity and underscores the compound's position within this specific library of analogues. []

Compound 13h

  • Compound Description: This compound, a fluoro-substituted acrylonitrile, demonstrated notable selectivity for lung cancer cells compared to normal cells. []
  • Relevance: Although the full structure is not detailed, mentioning it alongside 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide in the context of a study exploring cytotoxic agents suggests a shared structural framework and emphasizes the exploration of diverse substituents for selective anticancer activity. []

Compound 14h

  • Compound Description: Identified as a methylpiperidine analogue, Compound 14h showed significant selectivity for colorectal cancer cells. []
  • Relevance: The presence of a substituted piperidine moiety in both Compound 14h and 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide suggests a degree of structural similarity. This highlights the investigation of piperidine derivatives and the impact of varying substituents (methyl vs. adamantyl) on their anticancer selectivity. []

Compound 13f

  • Compound Description: Characterized as a nitrile-substituted acrylonitrile, Compound 13f exhibited considerable selectivity for breast cancer cells and was identified as an AhR ligand and CYP1A1 activating compound. []
  • Relevance: While the complete structure isn't provided, its mention in the context of the broader study and the shared focus on anticancer activity suggest a potential structural relationship with 2-[4-(1-adamantyl)-1-piperazinyl)-N-(2,5-dichlorophenyl)acetamide, particularly given the shared exploration of acrylonitrile derivatives. []

Properties

Product Name

2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide

Molecular Formula

C22H29Cl2N3O

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C22H29Cl2N3O/c23-18-1-2-19(24)20(10-18)25-21(28)14-26-3-5-27(6-4-26)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,25,28)

InChI Key

YRTOEGSCQUVYQS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.